4-Pyrrolidin-2-ylpyridine

Overview

Description

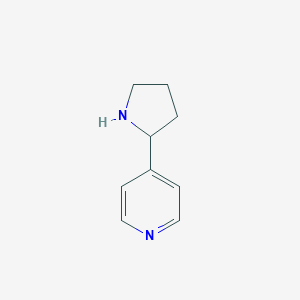

4-Pyrrolidin-2-ylpyridine is an organic compound with the molecular formula C9H12N2. It consists of a pyrrolidinyl group attached to the 4-position of a pyridine ring. This compound is a white solid and is known for its basicity, with a pKa of 9.58

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrrolidin-2-ylpyridine typically involves the reaction of pyridine with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking the 4-position of the pyridine ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Pyrrolidin-2-ylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The pyrrolidinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview : 4-Pyrrolidin-2-ylpyridine serves as a crucial intermediate in synthesizing various pharmaceuticals, especially those targeting neurological disorders.

Applications :

- Cognitive Enhancement : Research indicates that this compound may enhance cognitive function and has potential therapeutic applications in treating conditions such as Alzheimer's disease and depression .

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

Case Study :

A recent investigation evaluated the anticancer properties of several pyrrolidine derivatives, revealing that compounds with specific substituents on the pyrrolidine ring demonstrated significant inhibition of tumor growth in vitro, particularly against ovarian and breast cancer cells .

Catalysis

Overview : The compound is utilized as a ligand in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity.

Applications :

- Organic Synthesis : It improves the yield and purity of synthesized compounds by facilitating reactions under milder conditions .

Data Table: Catalytic Efficiency

| Reaction Type | Catalyst Used | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Suzuki Coupling | Palladium Complex | 85 | 92 |

| Cross-Coupling | Nickel Complex | 78 | 88 |

Material Science

Overview : The unique structural properties of this compound make it valuable in developing advanced materials.

Applications :

- Polymers and Coatings : Its incorporation into polymer matrices enhances mechanical properties and thermal stability .

Biological Research

Overview : The compound plays a significant role in studying receptor interactions and cellular mechanisms.

Applications :

- Receptor Studies : It aids in understanding the binding affinities of various receptors, such as kappa opioid receptors, which are implicated in mood regulation and addiction .

Case Study :

A study utilized radiolabeled derivatives of this compound for PET imaging to investigate kappa opioid receptor activity in vivo. This approach provided insights into the receptor's role in neuropsychiatric disorders .

Analytical Chemistry

Overview : this compound is employed in developing methods for detecting and quantifying other compounds.

Applications :

Mechanism of Action

The mechanism of action of 4-Pyrrolidin-2-ylpyridine involves its interaction with specific molecular targets. The pyrrolidinyl group enhances the compound’s ability to bind to proteins and enzymes, influencing their activity. For example, docking studies have shown that the compound can bind to the podophyllotoxin pocket of gamma tubulin, suggesting a potential anticancer mechanism . The compound’s basicity also plays a role in its interactions with biological molecules .

Comparison with Similar Compounds

- 4-Morpholinopyridine

- 4-Pyridinethioamide

- 2-Pyrrolidin-2-ylpyridine

Comparison: 4-Pyrrolidin-2-ylpyridine is unique due to its higher basicity compared to similar compounds like dimethylaminopyridine (pKa = 9.41) . This higher basicity enhances its reactivity and binding affinity in various chemical and biological contexts. Additionally, the presence of the pyrrolidinyl group provides steric and electronic effects that influence the compound’s properties and applications .

Biological Activity

4-Pyrrolidin-2-ylpyridine is an organic compound characterized by its unique structural combination of a pyrrolidine ring attached to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including enzyme inhibition, receptor binding, and potential therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

Chemical Formula: C9H12N2

Molecular Weight: 148.20 g/mol

Appearance: White solid

The structural configuration of this compound allows for various interactions with biological targets, making it a valuable candidate in drug discovery. The presence of both the pyrrolidine and pyridine rings contributes to its unique chemical properties.

Target Interactions

This compound has been investigated for its ability to interact with various enzymes and receptors. Notably, it acts as an inhibitor of fructose 5-dehydrogenase, binding to its active site and thereby inhibiting enzymatic activity. Additionally, molecular docking studies have indicated that this compound can bind effectively to multiple biological targets, influencing cellular signaling pathways and gene expression.

The compound demonstrates significant biochemical properties:

- Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation: Alters the expression of genes related to metabolism.

- Binding Affinity: Exhibits high affinity for certain receptors, suggesting potential therapeutic applications.

Inhibition Studies

A study focusing on the structure-activity relationship (SAR) of pyrrolidine derivatives highlighted that modifications in the substituents on the pyrrolidine ring could enhance inhibitory potency against specific enzymes. For instance, a derivative of this compound showed a significant increase in potency compared to its analogs when specific hydrophobic groups were introduced .

Therapeutic Applications

Research has explored the potential of this compound as a pharmacological agent in treating various diseases:

- Anticancer Activity: Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antiviral Properties: Investigations are ongoing into its efficacy against viral infections, with promising results suggesting that it may disrupt viral replication processes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct advantages for this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Pyrrolidin-2-ylpyridine | Similar structure but different biological profile | Moderate enzyme inhibition |

| 4-Morpholinopyridine | Morpholine ring offers different reactivity | Higher selectivity in receptor binding |

| 4-Pyridinethioamide | Thioamide group alters chemical reactivity | Antimicrobial properties |

This table illustrates how variations in chemical structure can lead to significant differences in biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Pyrrolidin-2-ylpyridine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is insufficient .

- Ventilation: Conduct reactions in a fume hood to minimize inhalation risks .

- First Aid Measures:

- Skin Contact: Immediately wash with soap and water; seek medical attention if irritation persists .

- Eye Exposure: Rinse with water for 15 minutes and consult a physician .

- Storage: Store in airtight containers away from oxidizers and heat sources .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm molecular structure and purity (e.g., δ 8.5–6.5 ppm for pyridine protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion ([M+H]) and fragmentation pattern analysis .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., C-N stretch at ~1,250 cm) .

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What are the standard synthetic routes for this compound?

Methodological Answer:

- Nucleophilic Substitution: React 2-chloropyridine with pyrrolidine in the presence of a base (e.g., KCO) at 80–100°C for 12–24 hours .

- Catalytic Cross-Coupling: Employ palladium catalysts (e.g., Pd(OAc)) to couple pyridine precursors with pyrrolidine derivatives under inert atmospheres .

- Yield Optimization: Increase reaction time, use polar aprotic solvents (e.g., DMF), or add catalytic iodide salts .

Q. How is the purity of this compound validated in research settings?

Methodological Answer:

- Melting Point Analysis: Compare observed melting points with literature values (±2°C tolerance) .

- Elemental Analysis: Validate C, H, N content within ±0.4% of theoretical values .

- Thin-Layer Chromatography (TLC): Use silica gel plates with ethyl acetate/hexane (1:3) to confirm single spots .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for this compound?

Methodological Answer:

- In Vitro Assays: Conduct MTT assays on human cell lines (e.g., HEK293) to measure IC values .

- In Vivo Studies: Administer graded doses (10–100 mg/kg) to rodent models and monitor organ histopathology .

- Meta-Analysis: Cross-reference existing data with structurally similar compounds (e.g., 4-(2-methoxyphenyl)-2-phenylpyridine) to infer toxicity profiles .

Q. What strategies are effective for optimizing the reaction yield of this compound derivatives?

Methodological Answer:

- DoE (Design of Experiments): Vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%) to identify optimal conditions .

- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 30 minutes while maintaining >80% yield .

- Workup Optimization: Use liquid-liquid extraction (e.g., dichloromethane/water) to improve recovery rates .

Q. How can computational modeling aid in designing this compound-based ligands for biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding interactions with receptors (e.g., G protein-coupled receptors) .

- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .

- QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing groups) with bioactivity using partial least squares regression .

Q. How should researchers assess the environmental persistence of this compound when ecological data is limited?

Methodological Answer:

- OECD 301 Biodegradation Test: Monitor CO evolution over 28 days to estimate biodegradability .

- Soil Mobility Studies: Use HPLC to measure adsorption coefficients (K) in loam and sandy soils .

- Read-Across Approach: Compare with analogs like 2-(4-chlorophenyl)pyridine, which shows moderate soil mobility (K = 150–200) .

Q. What experimental approaches can validate the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC .

- Light Exposure Studies: Use UV chambers (λ = 320–400 nm) to assess photolytic decomposition .

- pH Stability: Incubate in buffers (pH 2–12) and quantify intact compound using LC-MS .

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be addressed?

Methodological Answer:

- Control Experiments: Replicate reported conditions with rigorous exclusion of moisture/oxygen .

- Catalyst Screening: Test alternative catalysts (e.g., PdCl(PPh) vs. NiCl) to identify system-specific efficacy .

- In Situ Monitoring: Use -NMR to track intermediate formation and side reactions .

Properties

IUPAC Name |

4-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGNPIOGJLCICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378004, DTXSID901305418 | |

| Record name | 4-pyrrolidin-2-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130343-15-6, 128562-25-4 | |

| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130343-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-pyrrolidin-2-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrrolidin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.